molecular formula C21H34N2O3 B13765112 Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-piperidinoethyl ester CAS No. 63986-47-0

Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-piperidinoethyl ester

Cat. No.: B13765112
CAS No.: 63986-47-0
M. Wt: 362.5 g/mol
InChI Key: GKNHXRUADCYXJS-UHFFFAOYSA-N
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Description

Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-piperidinoethyl ester is a bioactive chemical compound known for its diverse applications in scientific research. It is characterized by its complex molecular structure, which includes a carbanilic acid core substituted with a hexyloxy group and a piperidinoethyl ester moiety. This compound is primarily used in research settings and is not intended for human or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-piperidinoethyl ester typically involves the esterification of carbanilic acid derivatives with 2-piperidinoethanol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The hexyloxy group is introduced through an alkylation reaction, where a suitable alkylating agent is used to attach the hexyloxy moiety to the carbanilic acid core .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and alkylation processes. These methods are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-piperidinoethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-piperidinoethyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research explores its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-piperidinoethyl ester involves its interaction with specific molecular targets. The piperidinoethyl ester moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The hexyloxy group may influence the compound’s solubility and membrane permeability, affecting its overall bioactivity .

Comparison with Similar Compounds

  • Carbanilic acid, m-((hexyloxy)methyl)-, 2-piperidinoethyl ester
  • Carbanilic acid, m-((hexyloxy)methyl)-, 2-piperidinoethyl ester, hydrochloride

Comparison: Compared to similar compounds, carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-piperidinoethyl ester is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the hexyloxy and piperidinoethyl ester groups can influence its reactivity and interactions with biological targets .

Properties

CAS No.

63986-47-0

Molecular Formula

C21H34N2O3

Molecular Weight

362.5 g/mol

IUPAC Name

2-piperidin-1-ylethyl N-(4-hexoxy-2-methylphenyl)carbamate

InChI

InChI=1S/C21H34N2O3/c1-3-4-5-9-15-25-19-10-11-20(18(2)17-19)22-21(24)26-16-14-23-12-7-6-8-13-23/h10-11,17H,3-9,12-16H2,1-2H3,(H,22,24)

InChI Key

GKNHXRUADCYXJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1)NC(=O)OCCN2CCCCC2)C

Origin of Product

United States

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